molecular formula C18H19NO B12535093 N-benzyl-4-phenylpent-3-enamide CAS No. 674285-93-9

N-benzyl-4-phenylpent-3-enamide

Cat. No.: B12535093
CAS No.: 674285-93-9
M. Wt: 265.3 g/mol
InChI Key: IAHAAQFEZLBQET-UHFFFAOYSA-N
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Description

N-benzyl-4-phenylpent-3-enamide is an organic compound with the molecular formula C18H19NO It is characterized by a benzyl group attached to a phenylpent-3-enamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-phenylpent-3-enamide typically involves the reaction of benzylamine with 4-phenylpent-3-enoyl chloride. The reaction is carried out in an inert atmosphere, often using anhydrous solvents such as ethyl acetate. Triethylamine is commonly used as a base to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature until completion, which is monitored by thin-layer chromatography (TLC). The product is then purified by flash column chromatography using a hexane/ethyl acetate eluent .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-phenylpent-3-enamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding amides or carboxylic acids.

    Reduction: Reduction reactions can convert the double bond in the pent-3-enamide structure to a single bond, forming saturated amides.

    Substitution: The benzyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Nucleophiles such as sodium hydride (NaH) or organolithium reagents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce saturated amides.

Scientific Research Applications

N-benzyl-4-phenylpent-3-enamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-benzyl-4-phenylpent-3-enamide involves its interaction with molecular targets such as enzymes or receptors. The benzyl group and the phenylpent-3-enamide structure allow it to fit into specific binding sites, modulating the activity of the target molecule. This interaction can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-2-methylene-N-phenylpent-4-enamide
  • N-methyl-2-methylene-N-phenylpent-4-enamide
  • N-phenylmethacrylamide

Uniqueness

N-benzyl-4-phenylpent-3-enamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of both benzyl and phenyl groups enhances its ability to interact with various molecular targets, making it a valuable compound in research and industrial applications .

Properties

CAS No.

674285-93-9

Molecular Formula

C18H19NO

Molecular Weight

265.3 g/mol

IUPAC Name

N-benzyl-4-phenylpent-3-enamide

InChI

InChI=1S/C18H19NO/c1-15(17-10-6-3-7-11-17)12-13-18(20)19-14-16-8-4-2-5-9-16/h2-12H,13-14H2,1H3,(H,19,20)

InChI Key

IAHAAQFEZLBQET-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC(=O)NCC1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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